molecular formula C19H20ClFN2O B5711091 3-(2-chloro-6-fluorophenyl)-N-[4-(diethylamino)phenyl]acrylamide

3-(2-chloro-6-fluorophenyl)-N-[4-(diethylamino)phenyl]acrylamide

Cat. No. B5711091
M. Wt: 346.8 g/mol
InChI Key: PNOJMRBMXYUBSB-OUKQBFOZSA-N
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Description

3-(2-chloro-6-fluorophenyl)-N-[4-(diethylamino)phenyl]acrylamide, also known as CFA, is a synthetic compound that has been extensively studied for its potential use in various scientific research applications.

Mechanism of Action

The mechanism of action of 3-(2-chloro-6-fluorophenyl)-N-[4-(diethylamino)phenyl]acrylamide involves its binding to the ATP-binding site of protein kinases. This results in a conformational change in the kinase that leads to its activation. The activated kinase then phosphorylates its downstream targets, leading to various cellular responses. The selectivity of this compound for active protein kinases makes it a valuable tool for studying the regulation of kinase activity in various biological systems.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by inhibiting the activity of protein kinases that are involved in cell survival pathways. Additionally, this compound has been shown to inhibit the growth of tumor cells in vitro and in vivo. These findings suggest that this compound may have potential as a therapeutic agent for the treatment of cancer.

Advantages and Limitations for Lab Experiments

One of the main advantages of 3-(2-chloro-6-fluorophenyl)-N-[4-(diethylamino)phenyl]acrylamide is its selectivity for active protein kinases. This makes it a valuable tool for studying the regulation of kinase activity in various biological systems. Additionally, this compound is a fluorescent probe, which allows for easy detection of protein kinase activity. However, one limitation of this compound is its potential toxicity, which may limit its use in certain biological systems.

Future Directions

There are a number of future directions for research involving 3-(2-chloro-6-fluorophenyl)-N-[4-(diethylamino)phenyl]acrylamide. One area of research involves the development of this compound-based probes for the detection of other enzymes involved in cellular signaling pathways. Additionally, this compound may have potential as a therapeutic agent for the treatment of cancer, and further studies are needed to explore its efficacy in vivo. Finally, the development of new synthesis methods for this compound may lead to the discovery of related compounds with improved selectivity and efficacy.

Synthesis Methods

The synthesis of 3-(2-chloro-6-fluorophenyl)-N-[4-(diethylamino)phenyl]acrylamide involves the condensation of 2-chloro-6-fluoroaniline and 4-diethylaminobenzaldehyde in the presence of acetic anhydride and triethylamine. The resulting product is then treated with acryloyl chloride to obtain this compound in high yield. The synthesis of this compound is a relatively straightforward process, and the compound can be easily obtained in large quantities.

Scientific Research Applications

3-(2-chloro-6-fluorophenyl)-N-[4-(diethylamino)phenyl]acrylamide has been studied for its potential use in various scientific research applications. One of the most promising areas of research involves the use of this compound as a fluorescent probe for the detection of protein kinase activity. This compound has been shown to selectively bind to active protein kinases, resulting in a fluorescence signal that can be easily detected. This makes this compound a valuable tool for studying the regulation of protein kinase activity in various biological systems.

properties

IUPAC Name

(E)-3-(2-chloro-6-fluorophenyl)-N-[4-(diethylamino)phenyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClFN2O/c1-3-23(4-2)15-10-8-14(9-11-15)22-19(24)13-12-16-17(20)6-5-7-18(16)21/h5-13H,3-4H2,1-2H3,(H,22,24)/b13-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNOJMRBMXYUBSB-OUKQBFOZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)NC(=O)C=CC2=C(C=CC=C2Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC)C1=CC=C(C=C1)NC(=O)/C=C/C2=C(C=CC=C2Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClFN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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